2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide typically involves the condensation of β-dicyanostyrenes with 3-methoxyphenol in the presence of piperidine as a catalyst. This reaction is carried out in absolute ethanol, yielding the desired product in high yields (88-93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, along with various enolizable C-H-activated acidic compounds and phenols, in the presence or absence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce reduced chromene compounds.
Scientific Research Applications
2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxyphenol: Known for its use in the synthesis of various heterocyclic compounds.
2-Amino-3-cyano-4H-chromenes: A broader class of compounds with similar structural motifs and biological activities.
Uniqueness
2-Amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromen-3-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and cyano groups, in particular, contribute to its pharmacological potential and versatility in synthetic chemistry .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-amino-7-methoxy-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O3/c1-21-12-5-3-4-11(8-12)17-14-7-6-13(22-2)9-16(14)23-18(20)15(17)10-19/h3-9,17H,20H2,1-2H3 |
InChI Key |
WKLKYONGSSJYLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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